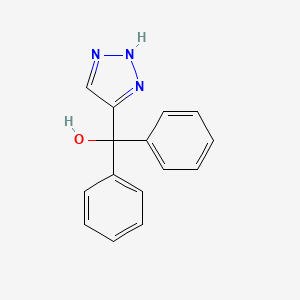
diphenyl(1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二苯基(1H-1,2,3-三唑-4-基)甲醇是一种有机化合物,其分子式为C15H13N3O。它包含一个三唑环,这是一个含有三个氮原子的五元环,与一个甲醇基团和两个苯环相连。
准备方法
合成路线和反应条件
二苯基(1H-1,2,3-三唑-4-基)甲醇的合成通常涉及叠氮化物和炔烃之间的环加成反应,称为Huisgen 1,3-偶极环加成或“点击化学”。这种反应通常由铜(I)离子催化。一般的合成路线可以概括如下:
叠氮化物的制备: 叠氮化物前体由适当的起始原料(如苯胺)通过重氮化然后叠氮化合成。
炔烃的制备: 炔烃前体由合适的起始原料(如苯乙炔)制备。
环加成反应: 叠氮化物和炔烃在铜(I)催化剂的存在下反应形成三唑环。
还原: 然后还原所得的三唑化合物,形成二苯基(1H-1,2,3-三唑-4-基)甲醇。
工业生产方法
二苯基(1H-1,2,3-三唑-4-基)甲醇的工业生产遵循类似的合成路线,但在更大的规模上进行。反应条件经过优化,以获得更高的产率和纯度,并且这些过程通常自动化以确保一致性和效率。
化学反应分析
反应类型
二苯基(1H-1,2,3-三唑-4-基)甲醇会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 三唑环可以在特定条件下被还原。
取代: 苯环可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲电芳香取代反应通常使用诸如溴 (Br2) 或硝酸 (HNO3) 等试剂。
主要产物
氧化: 形成二苯基(1H-1,2,3-三唑-4-基)酮。
还原: 形成二苯基(1H-1,2,3-三唑-4-基)甲烷。
取代: 形成二苯基(1H-1,2,3-三唑-4-基)甲醇的溴化或硝化衍生物。
科学研究应用
二苯基(1H-1,2,3-三唑-4-基)甲醇在科学研究中有着广泛的应用:
化学: 用作有机合成中的构建模块,以及配位化学中的配体。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医药: 探索其潜在的治疗特性,包括在药物设计和开发中的应用。
工业: 由于其独特的结构特性,它被用于开发新型材料,例如聚合物和涂料。
作用机制
二苯基(1H-1,2,3-三唑-4-基)甲醇的作用机制涉及其与特定分子靶标和途径的相互作用。三唑环可以与各种酶和受体相互作用,可能抑制它们的活性。苯环也可能有助于化合物的结合亲和力和特异性。确切的分子靶标和途径取决于化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
1,2,3-三唑衍生物: 诸如 1,2,3-三唑本身及其各种取代衍生物的化合物。
1,2,4-三唑衍生物: 诸如 1,2,4-三唑及其取代衍生物的化合物。
独特性
二苯基(1H-1,2,3-三唑-4-基)甲醇的独特性在于它同时存在苯环和三唑环,这赋予了它独特的化学和物理性质。它的结构特征使其成为各种应用的多功能化合物,使其有别于其他三唑衍生物。
属性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
diphenyl(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C15H13N3O/c19-15(14-11-16-18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,19H,(H,16,17,18) |
InChI 键 |
DOAAXYCBZJDQRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNN=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)




